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Parthenolide and Key Structural Analogs

Parthenolide (PTL) is a sesquiterpene lactone natural product, primarily isolated from the feverfew plant
(Tanacetum parthenium). Its biological activity is largely attributed to the presence of two key electrophilic
motifs: an a-methylene-y-lactone ring and an epoxide group [1] [2]. These groups enable PTL to react with
nucleophilic cysteine residues in target proteins, leading to covalent modification and modulation of their

function [3].

The table below summarizes the core characteristics of PTL and its most significant analogs.

Core Structural

Compound Name Key Biological Activities & Notes
Features

Parthenolide (PTL) [1] [2] Native structure with a- Broad-spectrum activity; original
methylene-y-lactone and  compound with poor solubility and
epoxide. bioavailability.

DMAPT PTL with a A water-soluble prodrug of PTL;

(Dimethylaminoparthenolide) dimethylamino group solubility >1000x greater than PTL;

[1] [4] added to the lactone shows enhanced bioavailability and
ring. efficacy in cancer models [1].
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Core Structural

Compound Name Key Biological Activities & Notes
Features

Micheliolide (MCL) [4] A PTL-derived More stable than PTL under
guaianolide with a acidic/basic conditions; retains anti-
lactone ring but greater inflammatory and anticancer activities.
stability.

DMAMCL A prodrug of MCL with a  Improved stability and lower toxicity

(Dimethylaminomicheliolide) [4] dimethylamino group. than PTL; slowly releases MCL in vivo;

can cross the blood-brain barrier.

PTL-Chalcone Hybrids (e.g., Chemical hybrid Designed to target multiple pathways;
10d) [5] combining PTL and a compound 10d showed anti-
chalcone moiety. proliferative activity ~41x stronger than

PTL in lung cancer cells [5].

C-7 Hydroxycarbamate/Urea PTL modified at the C-7 Preserves the Michael acceptor motif;
Analogs [3] position via acylnitroso- increases polarity and solubility;
ene reaction. showed selective activity against

Mycobacterium tuberculosis.

Quantitative Activity Comparison

The following table consolidates key experimental data for these compounds from recent studies, providing a

direct comparison of their potency.

Experimental Model / . o
Compound Key Metric & Result Citation
Assay

Parthenolide (PTL) M. tuberculosis H37Rv MIC90: 16 pg/mL [3]
(virulent strain)

Lung Adenocarcinoma IC50: ~10 pM (used as treatment
(H1975 cells) concentration) [6]
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Experimental Model / . -
Compound Key Metric & Result Citation
Assay

Non-Small Cell Lung Anti-proliferative activity (parent
Cancer (NSCLC) cell lines  compound for comparison) [5]

PTL-Chalcone Hybrid Non-Small Cell Lung Anti-proliferative activity ~40.9x
(10d) Cancer (NSCLC) cell lines  stronger than PTL [5]
C-7 M. tuberculosis H37Rv Several analogs showed improved
Hydroxycarbamate activity over PTL (exact MIC values
Analogs in source) [3]

Staphylococcus aureus Selective analogs showed potent

activity (exact MIC values in source)

[3]

Detailed Experimental Protocols

To ensure reproducibility, here are the methodologies from key studies cited in this guide.

o Synthesis of C-7 Hydroxycarbamate/Urea Analogs [3]:

o Procedure: Commercially available parthenolide undergoes an acylnitroso-ene reaction with
hydroxylamine-functionalized building blocks (hydroxyureas or hydroxycarbamates).

o Key Step: The hydroxylamine compound is oxidized in situ to a reactive nitroso derivative using
oxygen (O2) as the oxidant in a catalytic system of CuCl (0.05 eq.) and pyridine (0.125 eq.) in
THF solvent.

o Outcome: This method is regioselective and stereoselective, producing analogs where the
Michael acceptor motif is preserved.

¢ Anti-Proliferation Assay (Lung Cancer) [5]:

o Cell Lines: Human non-small cell lung cancer (NSCLC) cell lines.

o Procedure: Cells are treated with various concentrations of the test compounds (e.g., PTL-
chalcone hybrids). After a specified incubation period, cell viability is measured using standard
assays (e.g., MTT or CCK-8) to determine the half-maximal inhibitory concentration (ICso).

o Antimycobacterial Activity Assay [3]:
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o Organism: Virulent Mycobacterium tuberculosis H37Rv strain.

o Assay: The Resazurin Microtiter Assay (REMA) is used.

o Procedure: Compounds are dissolved in DMSO and tested across a range of concentrations
(e.g., 300 uM to 2.3 uM). After 7 days of incubation, resazurin is added. A color change from
blue to pink indicates bacterial metabolic activity. The MIC90 is defined as the minimum
concentration that inhibits 90% of bacterial growth compared to the negative control.

Signaling Pathways and Mechanisms of Action

The anti-cancer effects of parthenolide and its analogs are mediated through the modulation of multiple

critical signaling pathways in cancer cells. The diagram below illustrates the key mechanistic targets.

Parthenolide (PTL) & Analogs
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Key Insights for Research and Development
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e Strategies for Improving Drugability: The primary focus in developing PTL analogs has been to
address its poor water solubility and low oral bioavailability [1] [4]. This has been achieved
through two main approaches: creating water-soluble prodrugs (e.g., DMAPT, DMAMCL) and
synthesizing hybrid molecules to enhance potency and multi-target action [5].

e The Multi-Target Advantage: Unlike many targeted therapies, parthenolide and its advanced
analogs exert effects on multiple fronts simultaneously—inducing oxidative stress (ROS), inhibiting
pro-survival transcription factors (NF-kB, STAT3), and activating tumor suppressor pathways (p53).
This polypharmacology can help overcome drug resistance, a common challenge in cancer therapy
[2].

e Beyond Oncology: While promising in cancer, the biological activity of these compounds is broad.
Recent research highlights their potential in targeting gram-positive bacteria and Mycobacterium
tuberculosis, opening avenues for infectious disease therapeutic development [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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